1-(2,2,2-trifluoroethyl)-1H-indol-7-amine
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Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-indol-7-amine is an organic compound that belongs to the class of indole derivatives. The presence of the trifluoroethyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-indol-7-amine typically involves the introduction of the trifluoroethyl group to the indole core. One common method is the direct trifluoroethylation of indoles via C–H functionalization. This process can be achieved using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate as a reagent under mild conditions with high functional group tolerance .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-indol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of fluorinated compounds .
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A related compound used as a solvent and reagent in organic synthesis.
Bis(2,2,2-trifluoroethyl) phosphonate: Used in the synthesis of H-phosphonates and other fluorinated compounds.
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-indol-7-amine is unique due to the presence of both the indole core and the trifluoroethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9F3N2 |
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Molecular Weight |
214.19 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)indol-7-amine |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)6-15-5-4-7-2-1-3-8(14)9(7)15/h1-5H,6,14H2 |
InChI Key |
OHAVXBJGDIUOQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N(C=C2)CC(F)(F)F |
Origin of Product |
United States |
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